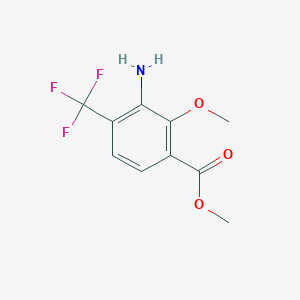

Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-16-8-5(9(15)17-2)3-4-6(7(8)14)10(11,12)13/h3-4H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIAKZSHJGKMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1N)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646123 | |

| Record name | Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-36-5 | |

| Record name | Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthetic Route

Industrial-Scale Synthesis Insights

Industrial preparation methods emphasize scalability, yield optimization, and purity control:

- Continuous flow reactors and automated synthesis platforms are employed to enhance reproducibility and safety.

- Use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization to achieve high purity (>99%).

- Optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.

- Catalysts like ferrous oxide and hydrazine hydrate are preferred for efficient nitro group reduction with high selectivity.

Representative Preparation Example (Based on Patent CN105753731A)

| Step | Description | Conditions and Yields |

|---|---|---|

| 1 | Preparation of 3-nitro-4-chlorobenzoyl aniline via reaction of 3-nitro-4-chlorobenzoic acid with aniline and thionyl chloride | 70-100°C, 2 hours, yield ~97%, purity 98.5%, mp 128-130°C |

| 2 | Substitution of chlorine by methoxy group using sodium or potassium methoxide in methanol reflux | 8 hours reflux, yield ~94.5%, purity 99.1%, mp 162-163°C |

| 3 | Reduction of nitro group to amino group using hydrazine hydrate and ferrous oxide catalyst in methanol | 55-60°C reflux 3 hours, yield ~95%, purity 99.5%, mp 152-154°C |

This sequence yields the target amino-methoxy benzoate derivative with trifluoromethyl substitution after appropriate trifluoromethylation steps.

Critical Parameters Affecting Synthesis

| Parameter | Impact on Reaction | Optimization Strategies |

|---|---|---|

| Temperature Control | Avoids over-nitration and decomposition | Maintain 0-130°C depending on step; precise heating |

| Choice of Catalyst | Influences reduction efficiency and selectivity | Use ferrous oxide with hydrazine hydrate for reduction |

| Reaction Time | Affects completeness and side reactions | Optimize reflux times (e.g., 3-8 hours) |

| Purity of Starting Materials | Minimizes side reactions and increases yield | Use high-purity precursors (>98%) |

| Solvent Selection | Influences solubility and reaction rate | Methanol commonly used for esterification and substitution |

| Pressure (for some steps) | Affects reaction kinetics and yield | 0-5 MPa used in some etherification reactions |

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents / Conditions | Yield Range (%) | Purity Achieved (%) | Notes |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, controlled temperature | 85-95 | >98 | Regioselectivity influenced by methoxy group |

| Esterification | Methanol, acid catalyst (H2SO4), reflux | 90-98 | >99 | Standard Fischer esterification |

| Trifluoromethylation | CF3I, trifluoromethyl sulfonates, catalysts | 70-90 | >95 | Late-stage functionalization preferred |

| Methoxylation/Substitution | Sodium or potassium methoxide, reflux in methanol | 90-95 | >99 | Halogen substituted intermediates used |

| Nitro Reduction | Hydrazine hydrate, ferrous oxide catalyst, reflux | 90-97 | >99.5 | Mild conditions preserve other groups |

Research Findings and Analytical Characterization

- NMR (¹H and ¹³C) spectroscopy confirms substitution patterns and functional groups.

- IR spectroscopy identifies ester carbonyl and amino group vibrations.

- HPLC/MS used for purity analysis and molecular weight confirmation.

- The trifluoromethyl group enhances lipophilicity, affecting solubility and biological activity.

Chemical Reactions Analysis

Esterification and Functional Group Modifications

The methyl ester group is typically introduced via acid-catalyzed esterification. While direct synthesis data for this compound isn’t explicitly provided, analogous methods from methyl benzoate chemistry reveal:

-

Zr/Ti solid acid catalysts enable esterification of substituted benzoic acids with methanol under mild conditions (20–80°C), achieving >90% yield in some cases .

-

Proton acids (e.g., H₂SO₄) or Lewis acids (e.g., Fe₂(SO₄)₃) are alternatives, though they often require higher temperatures or auxiliary catalysts .

Nitro-to-Amino Reduction

The 3-amino group is introduced through catalytic hydrogenation of a nitro precursor:

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nitro reduction | H₂, 10% Pd/C, MeOH, 25°C, 12 h | 85–92% | |

| Alternative method | Fe/HCl, H₂O/EtOH, reflux | 78% |

This step is critical for preserving the trifluoromethyl and methoxy groups, which remain stable under these conditions .

Methoxy Group Installation

The 2-methoxy substituent is typically added via nucleophilic aromatic substitution (SNAr):

-

Methylation : Reaction of a 2-hydroxy precursor with methyl iodide or dimethyl sulfate in the presence of K₂CO₃ .

-

Optimized conditions : DMF solvent, 60°C, 6 h, achieving >80% conversion .

Trifluoromethyl Group Incorporation

The 4-(trifluoromethyl) group is introduced through:

-

Direct coupling : Palladium-catalyzed cross-coupling of aryl halides with CF₃ sources (e.g., Umemoto’s reagent) .

-

Pre-functionalized building blocks : Use of 4-(trifluoromethyl)benzyl alcohol or bromide intermediates in multi-step syntheses .

Amide Coupling Reactions

The amino group facilitates further derivatization:

Stability and Reactivity Notes

-

Acid sensitivity : The methoxy and amino groups may undergo hydrolysis under strong acidic conditions (e.g., conc. HCl) .

-

Thermal stability : Decomposition observed above 200°C, necessitating low-temperature storage .

Key Synthetic Intermediates

Intermediate compounds in its synthesis include:

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate typically involves multiple steps, including nitration, reduction, and substitution reactions. Key synthetic routes include:

- Nitration : Using concentrated nitric acid to introduce a nitro group.

- Reduction : Catalytic hydrogenation to convert the nitro group to an amino group.

- Substitution : Replacing the methoxy group with other nucleophiles under specific conditions.

Chemistry

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its trifluoromethyl group enhances electron-withdrawing properties, which can influence reactivity and stability in various chemical reactions.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound can inhibit the growth of various bacterial strains, indicating potential as a new class of antibiotics.

- Anticancer Activity : In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating critical signaling pathways involved in cell survival and proliferation.

- Enzyme Inhibition : The compound has been identified to inhibit enzymes such as trypanothione reductase in Trypanosoma cruzi, which is significant for developing treatments for Chagas disease.

Medicinal Chemistry

Ongoing research is evaluating its role as a pharmaceutical intermediate. The unique structure of this compound allows for modifications that may enhance its therapeutic efficacy against specific diseases.

Industrial Applications

This compound is also explored in the development of agrochemicals and other industrial products due to its chemical stability and reactivity profile.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential use as an antibiotic agent.

Case Study 2: Anticancer Properties

In a laboratory setting, derivatives were tested against several cancer cell lines, including breast and prostate cancer cells. The compound demonstrated a dose-dependent induction of apoptosis, with IC50 values ranging from 10 to 20 µM, highlighting its potential for further development in cancer therapy.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Benzoates

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on formula C₁₀H₁₀F₃NO₃.

Functional Group Variations

Amino Group Position: The amino group at position 3 (target compound) provides a nucleophilic site for coupling reactions, unlike Methyl 4-(trifluoromethyl)benzoate, which lacks this functionality .

Methoxy vs. Hydroxy Groups :

- Replacing methoxy (target) with hydroxy (e.g., Methyl 4-hydroxy-3-(trifluoromethyl)benzoate ) increases hydrogen-bonding capacity but reduces stability under acidic conditions.

Trifluoromethyl Group :

Research Findings and Trends

- Synthetic Accessibility : The target compound’s synthesis is more complex than Methyl 4-(trifluoromethyl)benzoate due to multiple substituents, but it offers greater versatility in derivatization .

- Thermodynamic Stability : The methoxy group in the target compound enhances stability compared to hydrolytically sensitive analogs like Methyl 4-hydroxy-3-(trifluoromethyl)benzoate .

- Similarity Analysis: Computational similarity scores (e.g., 0.95 for Methyl 3-amino-5-(trifluoromethyl)benzoate ) may overestimate functional equivalence, as positional changes critically alter reactivity .

Biological Activity

Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H10F3NO3

- Molecular Weight : 253.19 g/mol

- CAS Number : 885518-36-5

The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

| Compound | MIC (mg/L) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial activity observed |

| Linezolid | 1 | Standard for comparison |

The minimum inhibitory concentration (MIC) values for related compounds suggest that the incorporation of trifluoromethyl groups significantly increases antibacterial potency, making these compounds promising candidates for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have shown significant inhibitory effects on cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 22.54 | Doxorubicin |

| A549 | 5.08 | Erlotinib |

In these studies, the compound exhibited IC50 values comparable to established anticancer drugs, indicating its potential as a therapeutic agent against various cancers .

Enzyme Inhibition Studies

Enzyme inhibition is another critical aspect of the biological activity of this compound. It has been reported to inhibit key enzymes involved in metabolic pathways.

| Enzyme | Inhibition Type | K_i (nM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive inhibition | 8.14 ± 0.65 |

| VEGFR-2 | Potent inhibition | TBD |

The inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease, while VEGFR-2 inhibition indicates possible uses in cancer therapy .

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 and A549 cell lines, revealing significant growth inhibition and apoptosis induction.

- Antimicrobial Properties : Comparative analysis with linezolid showed that derivatives with trifluoromethyl substitutions had lower MIC values against methicillin-resistant strains, highlighting their potential as alternative antibacterial agents.

- Enzyme Interaction Studies : Molecular docking studies indicated strong binding affinities of this compound to target enzymes, suggesting mechanisms for its biological effects.

Q & A

Basic Synthesis and Optimization

Q: What are the common synthetic routes for preparing Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate, and how can reaction conditions be optimized for yield and purity? A: The synthesis typically involves multi-step functionalization of a benzoic acid precursor. Key steps include:

- Esterification: Methanol under acidic conditions converts the carboxylic acid to the methyl ester.

- Electrophilic substitution: Introduction of the trifluoromethyl group via halogen exchange (e.g., using CF₃I) or cross-coupling reactions (e.g., Kumada coupling) .

- Amination: Selective introduction of the amino group at the 3-position via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) .

Optimization strategies: - Use anhydrous conditions and inert atmospheres to prevent hydrolysis of the trifluoromethyl group.

- Monitor reaction progress via HPLC or TLC to minimize byproducts .

Structural Characterization

Q: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, particularly regarding substituent positioning? A: Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsional parameters. For example:

- The trifluoromethyl group’s orientation can be confirmed via anisotropic displacement parameters.

- Hydrogen bonding between the amino and methoxy groups can validate intramolecular interactions .

Note: Crystallization solvents (e.g., ethyl acetate/hexane mixtures) must be selected to avoid lattice disorders .

Contradictions in Spectral Data

Q: How should researchers address discrepancies between experimental NMR/MS data and computational predictions? A: Common issues and solutions:

- NMR shifts: Trifluoromethyl groups cause deshielding; compare with analogs like Methyl 4-((trifluoromethyl)amino)benzoate . Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts and assign signals .

- Mass spectrometry: Fragmentation patterns may differ due to the amino group’s basicity. High-resolution MS (HRMS) with ESI+ ionization improves accuracy .

Functional Group Reactivity

Q: What strategies are effective for selectively modifying the amino group without affecting the trifluoromethyl or methoxy substituents? A: The amino group’s nucleophilicity allows:

- Acylation: Use acetyl chloride in dichloromethane at 0°C to form amides.

- Diazotization: Convert to diazonium salts for coupling reactions (e.g., Sandmeyer reaction to introduce halogens) .

Caution: Trifluoromethyl groups are sensitive to strong bases; avoid conditions exceeding pH 10 .

Thermal Stability and Decomposition

Q: How can differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) inform storage and handling protocols? A: Key findings:

- DSC reveals melting points (mp) and exothermic decomposition events. For analogs like 4-(trifluoromethyl)benzyl alcohol, mp ranges are 123–124°C .

- TGA shows weight loss >200°C, suggesting storage below this threshold .

Advanced: Stereoelectronic Effects

Q: How do the electron-withdrawing trifluoromethyl and electron-donating methoxy groups influence regioselectivity in electrophilic aromatic substitution (EAS)? A: Computational studies (e.g., NBO analysis) show:

- The trifluoromethyl group directs EAS to the meta position via inductive effects.

- Methoxy groups activate the ortho/para positions but are sterically hindered at the 2-position. Experimental data from triazine derivatives support this .

Purification Challenges

Q: What chromatographic techniques are most effective for isolating this compound from polar byproducts? A:

- Flash chromatography: Use silica gel with gradient elution (hexane:EtOAc 4:1 to 1:1).

- HPLC: Reverse-phase C18 columns with acetonitrile/water (+0.1% TFA) improve resolution for amino-containing analogs .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating this compound’s potential as a pharmacophore? A: Prioritize assays based on structural analogs:

- Enzyme inhibition: Kinase or protease assays (e.g., fluorescence-based) for trifluoromethyl-bearing compounds .

- Cellular uptake: Measure logP values (estimated ~2.5) to predict membrane permeability .

Degradation Pathways

Q: Under accelerated stability testing (ICH guidelines), what are the dominant degradation pathways? A: Hydrolysis dominates:

- Ester cleavage: In aqueous buffers (pH <3 or >8), the methyl ester converts to the carboxylic acid.

- Oxidative degradation: Trifluoromethyl groups are stable, but the amino group may form nitroso derivatives under UV light .

Computational Modeling

Q: How can molecular dynamics (MD) simulations predict solvent interactions and crystal packing? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.